molecular formula C18H25N5O3 B14803873 ethyl 3-[4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanoate

ethyl 3-[4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanoate

Cat. No.: B14803873
M. Wt: 359.4 g/mol
InChI Key: NLQJYLLAHBDQCX-UHFFFAOYSA-N
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Description

Ethyl 3-[4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanoate is a complex organic compound with a molecular formula of C18H25N5O3 and a molecular weight of 359.42 g/mol This compound is notable for its intricate structure, which includes a pyrrolo[2,3-d]pyrimidine core, a piperidine ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanoate involves multiple steps, starting with the preparation of the pyrrolo[2,3-d]pyrimidine core. This core is typically synthesized through a series of condensation reactions involving appropriate precursors. The piperidine ring is then introduced via nucleophilic substitution reactions, followed by the esterification of the resulting intermediate to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and pH of the reaction environment, as well as using catalysts to enhance the reaction rate. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 3-[4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-[4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanoate involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby modulating various cellular pathways. This inhibition can lead to therapeutic effects in conditions like cancer and autoimmune diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-[4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanoate is unique due to its specific structural features, such as the combination of a pyrrolo[2,3-d]pyrimidine core with a piperidine ring and an ester group. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C18H25N5O3

Molecular Weight

359.4 g/mol

IUPAC Name

ethyl 3-[4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanoate

InChI

InChI=1S/C18H25N5O3/c1-4-26-16(25)9-15(24)23-8-6-12(2)14(10-23)22(3)18-13-5-7-19-17(13)20-11-21-18/h5,7,11-12,14H,4,6,8-10H2,1-3H3,(H,19,20,21)

InChI Key

NLQJYLLAHBDQCX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)N1CCC(C(C1)N(C)C2=NC=NC3=C2C=CN3)C

Origin of Product

United States

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